molecular formula C10H9FN2O B13979230 7-Fluoro-6-methoxyquinolin-4-amine

7-Fluoro-6-methoxyquinolin-4-amine

Cat. No.: B13979230
M. Wt: 192.19 g/mol
InChI Key: UZEKGQZKFYJKKO-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H9FN2O. It is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methoxyquinolin-4-amine typically involves the functionalization of the quinoline scaffold. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by fluorination and methoxylation reactions . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may utilize advanced techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance efficiency, reduce environmental impact, and ensure scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-methoxyquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

7-Fluoro-6-methoxyquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent .

Comparison with Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone with strong antibacterial activity.

    Nalidixic Acid: An early quinolone antibiotic without fluorine atoms.

    Ofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Uniqueness: 7-Fluoro-6-methoxyquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and fluoro substituents enhance its stability and bioactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

7-fluoro-6-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9FN2O/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3,(H2,12,13)

InChI Key

UZEKGQZKFYJKKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1F)N

Origin of Product

United States

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